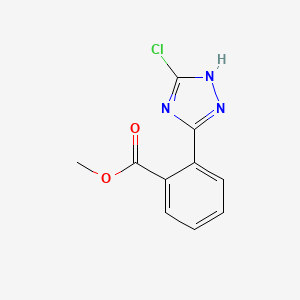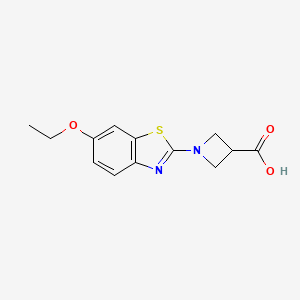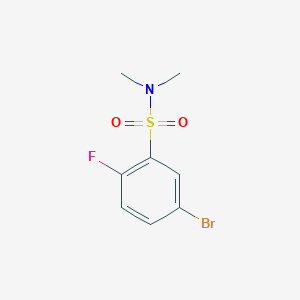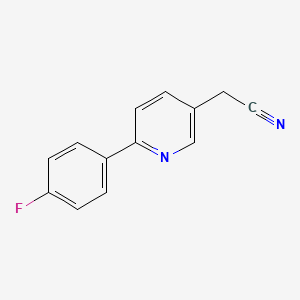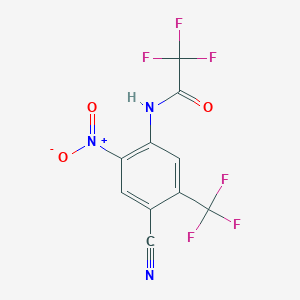
2-(4-Fluorophenyl)cyclopropanecarbaldehyde
Vue d'ensemble
Description
2-(4-Fluorophenyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C10H9FO . It has a molecular weight of 164.18 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(4-Fluorophenyl)cyclopropanecarbaldehyde is1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)cyclopropanecarbaldehyde is a liquid at room temperature . The compound should be stored at a temperature of 4°C .Applications De Recherche Scientifique
Organocatalytic Applications
A study by Li, Li, and Wang (2009) describes the use of cyclopropanecarbaldehydes, including 2-(4-Fluorophenyl)cyclopropanecarbaldehyde, in organocatalysis. They demonstrated a regioselective nucleophilic ring opening of cyclopropanecarbaldehydes with benzenethiols, catalyzed by proline. This process is significant for synthesizing 2,3-dihydrobenzo[b]thiepine-4-carbaldehydes, which are valuable in pharmaceutical research (Liangxi Li et al., 2009).
Synthesis of Thiazolidin-4-one Derivatives
El Nezhawy et al. (2009) utilized 4-Fluorobenzaldehyde for the preparation of thiazolidin-4-one derivatives, a chemical process relevant to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. These derivatives exhibit promising antioxidant activity, highlighting the potential of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in developing antioxidant agents (Ahmed O. H. El Nezhawy et al., 2009).
Chelation-Controlled Nucleophilic Addition
Kazuta et al. (2004) investigated the stereoselective addition reactions of carbon nucleophiles to cis-substituted cyclopropanecarbaldehydes, relevant to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. Their findings on chelation-controlled pathways and stereoselectivity have implications for synthesis processes in organic chemistry (Yuji Kazuta et al., 2004).
In Vitro Cytotoxicity Studies
Saswati et al. (2015) explored the in vitro cytotoxicity of copper(I/II) complexes with thiosemicarbazones derived from aldehydes like 4-(p-fluorophenyl)thiosemicarbazone of salicylaldehyde. Their research underscores the relevance of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in developing compounds with potential anticancer properties (Saswati et al., 2015).
Photolysis Studies
Overwater and Cerfontain (2010) conducted photolysis studies on cyclopropanecarbaldehyde, which is closely related to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. Their work on the photolysis process in the presence of cis-butene adds to the understanding of the photochemical behavior of such compounds (J. Overwater & H. Cerfontain, 2010).
Synthesis of Novel Pyrazoles
Thangarasu, Manikandan, and Thamaraiselvi (2019) synthesized pyrazole derivatives using precursors like 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides. Their work indicates the potential of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in synthesizing new drugs with antioxidant, anti-breast cancer, and anti-inflammatory properties (P. Thangarasu et al., 2019).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCJDWIXBZFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)cyclopropanecarbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

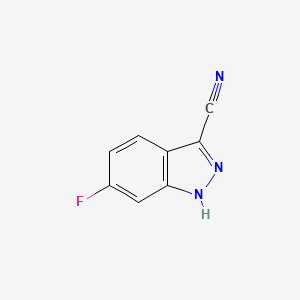
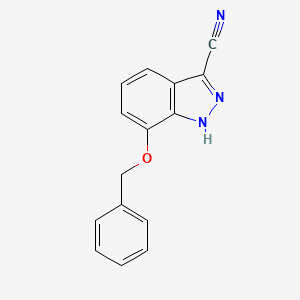
![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)
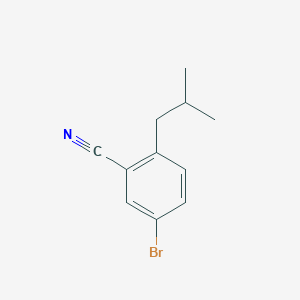
![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)
![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
![2-(4-Fluorophenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B1440551.png)
